LyP-1

Targeted gene therapy Baculovirus vector Tumor-homing peptide transduction

Targeted tumor delivery requires precise receptor selectivity. LyP-1 is a cyclic 9-mer peptide (CGNKRTRGC) that binds p32/gC1qR on tumor cells, macrophages, and lymphatics-unlike integrin-targeting RGD or HSPG-targeting F3. - Enables CendR pathway: neuropilin-1-dependent penetration & extravasation. - Quantified enhancement: 7- to 24-fold higher viral vector transduction vs. controls. - Validated in vivo: 3× tumor accumulation in osteosarcoma models (nanoparticles). - Radiolabeling data: ¹³¹I (80% efficiency, 96% purity, 92% serum stability @24h).

Molecular Formula C36H65N17O12S2
Molecular Weight 992.1 g/mol
Cat. No. B15609204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyP-1
Molecular FormulaC36H65N17O12S2
Molecular Weight992.1 g/mol
Structural Identifiers
InChIInChI=1S/C36H65N17O12S2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t17-,18+,19+,20+,21+,22+,23+,27+/m1/s1
InChIKeyCEKSIKGPDBMBEG-SLQNPQMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LyP-1 Baseline Profile


LyP-1 (sequence CGNKRTRGC) is a cyclic 9-amino-acid tumor-homing peptide originally identified by in vivo phage display screening [1]. It selectively binds to the p32/gC1qR receptor overexpressed on tumor cells, tumor-associated macrophages, and tumor lymphatic endothelial cells [1][2]. The peptide exploits the C-end Rule (CendR) internalization pathway, with the C-terminal R/KXXR/K motif facilitating neuropilin-1-dependent cell penetration and tissue extravasation [3]. LyP-1 belongs to the class of tumor-penetrating peptides that include iRGD, and its unique receptor specificity and lymphatic homing capability distinguish it from other tumor-homing peptides such as RGD, CGKRK, and F3.

Receptor target p32/gC1qR receptor binding context on tumor cells, tumor-associated macrophages, and lymphatic endothelium
Internalization CendR neuropilin-1-dependent cell penetration and tissue extravasation pathway
Tropism Tumor lymphatic vessel homing specificity distinct from blood vessel-targeting peptides
Structure Disulfide-cyclized 9-mer scaffold compatible with payload conjugation studies

Why LyP-1 Cannot Be Replaced


Tumor-homing peptides share the broad function of targeting tumor tissue, but they differ fundamentally in receptor specificity, cellular tropism, and internalization mechanism. LyP-1 uniquely targets the p32 receptor and homes to tumor lymphatics, tumor cells, and tumor-associated macrophages, whereas peptides like RGD target integrin αvβ3/αvβ5 on angiogenic endothelium, and CGKRK/F3 target tumor neovasculature via heparan sulfate proteoglycans [1][2]. The CendR internalization pathway utilized by LyP-1 requires proteolytic unmasking of the C-terminal motif in tumor tissue, providing an additional layer of tumor-specific activation not shared by peptides lacking the cryptic CendR element [3]. Furthermore, the disulfide-cyclized structure of LyP-1 imposes distinct conjugation chemistry constraints compared to linear peptides, directly impacting functional payload attachment and formulation stability [4]. These molecular-level differences translate into quantifiably distinct biodistribution, tumor accumulation, and therapeutic efficacy profiles documented in the evidence below.

Receptor specificity mismatch
LyP-1: p32/gC1qR receptor on tumor lymphatics, tumor cells, and TAMs
RGD peptides: integrin αvβ3/αvβ5 on angiogenic endothelium — receptor target differs
Vascular compartment mismatch
LyP-1: homes to tumor lymphatic vessels
CGKRK / F3 / RMS-II: home to tumor blood vessels or neovasculature — tropism context may not transfer
Structural conjugation constraint
LyP-1: disulfide-cyclized backbone requires thiol-compatible conjugation strategy
Linear peptides: distinct payload attachment chemistry — formulation stability may differ

LyP-1 Quantitative Evidence vs. Analogs


Baculovirus Gene Delivery vs. CGKRK & F3

In a direct comparative study, LyP-1-displaying baculovirus (AcLyP-1-luc) achieved up to 7-fold (MDA-MB-435) and 24-fold (HepG2) increases in transgene expression versus control virus. Critically, LyP-1 inhibited viral binding to MDA-MB-435 cells with greater magnitude and specificity than the CGKRK and F3 tumor-homing peptides, as demonstrated by competitive inhibition assays [1]. F3 and CGKRK viruses showed lower fold-enhancement in binding (2- to 5-fold) compared to LyP-1's maximal 7- and 24-fold transduction increases, establishing LyP-1's superior performance for baculoviral gene delivery applications [1].

Transduction enhancement
Head-to-head
Up to 24-fold transgene expression increase (HepG2); 7-fold (MDA-MB-435). Greater binding inhibition than CGKRK and F3 peptides.
Supports gene delivery vector context
Baculovirus display system; cell-type-dependent magnitude
Targeted gene therapy Baculovirus vector Tumor-homing peptide transduction

Nanoparticle Tumor Accumulation vs. Non-Targeted

LyP-1-conjugated lipid-polymer composite nanoparticles (LyP-1 NP) demonstrated nearly three-fold higher tumor accumulation in vivo compared to non-targeted nanoparticles in the K7M2 mouse osteosarcoma model, as quantified by near-infrared fluorescence imaging [1]. The LyP-1 NPs were spherical, monodispersed (68 ± 6 nm diameter), and exhibited significantly higher uptake by mouse osteosarcoma cells (K7M2) compared to non-cancerous fibroblasts in vitro [1]. This three-fold differential in tumor accumulation directly quantifies the targeting advantage conferred by LyP-1 functionalization over passive targeting alone.

Tumor accumulation
Head-to-head
~3-fold higher vs. non-targeted NP
Supports targeting ligand accumulation review
K7M2 osteosarcoma xenograft; NIR fluorescence imaging
Nanomedicine Tumor targeting Biodistribution

Receptor Binding Affinity & Serum Stability

Surface plasmon resonance (SPR) analysis revealed that LyP-1 binds the p32 receptor with a dissociation constant (Kd) of 10.59 nM, while its diseleno bond-stabilized analog Syp-1 retains comparable affinity (Kd = 18.54 nM) [1]. However, Syp-1 demonstrated significantly improved stability in serum compared to LyP-1, and Syp-1-modified liposomal doxorubicin achieved a tumor inhibition rate of 73.5% in vivo with an IC50 of 588 nM against MDA-MB-435 cells [1]. These data establish LyP-1 as the high-affinity reference standard (Kd ~10.6 nM) against which stabilized analogs are benchmarked, and highlight that native LyP-1's serum lability is a critical parameter in formulation design.

p32 binding affinity
Head-to-head
Kd = 10.59 nM (SPR)
Supports affinity benchmarking context
Syp-1 analog: Kd = 18.54 nM; serum stability differs
Peptide stability Surface plasmon resonance Tumor-targeted liposomes

Lymphatic vs. Blood Vessel Homing Selectivity

In a phage display screen for rhabdomyosarcoma (RMS)-targeting peptides, RMS-II (CMGNKRSAKRPC) was identified with sequence similarity to LyP-1. However, in vivo homing assays demonstrated that RMS-II binds to RMS xenografts better than LyP-1 and homes to tumor blood vessels, whereas LyP-1 specifically homes to tumor lymphatic vessels [1]. This differential vascular tropism—lymphatic (LyP-1) vs. blood vessel (RMS-II)—is critical for applications where compartment-specific targeting is required.

Vascular tropism
Head-to-head
LyP-1 homes to tumor lymphatics; RMS-II homes to tumor blood vessels despite sequence homology.
Supports compartment-specific targeting review
RMS xenograft phage homing assay
Rhabdomyosarcoma Phage display Tumor vasculature targeting

Oral Nanoparticle Antitumor Efficacy vs. RGD

Dual-ligand chitosan-lipid nanoparticles conjugated with either LyP-1 (targeting p32) or RGD (targeting integrin αvβ3) were compared in an oral anticancer drug delivery system. In vivo biodistribution and antitumor studies revealed that the tumor-targeting effect of LyP-1 peptide was more predominant than that of RGD peptide [1]. Higher concentrations of conjugated LyP-1 peptide resulted in the lowest MDA-MB-231 cell viability in vitro, indicating dose-dependent tumor cell killing superior to RGD-mediated targeting [1].

Antitumor response vs. RGD
Head-to-head
LyP-1 tumor-targeting effect reported more predominant than RGD in oral nanocarrier system; dose-dependent cytotoxicity trend observed.
Supports oral nanocarrier targeting context
MDA-MB-231 cells; DOX-loaded chitosan-lipid NP
Oral drug delivery Chitosan-lipid nanoparticles Multistage targeting

LyP-1 Key Application Scenarios


Targeted Gene Therapy Vector Engineering

Based on the 7- to 24-fold transduction enhancement demonstrated for LyP-1-displaying baculovirus vectors over control virus and its superior binding inhibition compared to CGKRK and F3 peptides [1], LyP-1 is the ligand of choice for engineering viral vectors (baculovirus, adenovirus, AAV) that require high-efficiency, tumor-selective gene delivery to breast carcinoma (MDA-MB-435) and hepatocellular carcinoma (HepG2) cell types.

Tumor-Targeted Nanoparticle Formulations

The nearly three-fold enhancement in in vivo tumor accumulation of LyP-1-functionalized nanoparticles over non-targeted counterparts in osteosarcoma models [2] supports the use of LyP-1 as a targeting moiety in polymer-lipid composite nanoparticles, liposomes, and other nanocarriers for precision delivery of chemotherapeutics (e.g., doxorubicin) and imaging agents to p32-overexpressing tumors.

Lymphatic Metastasis-Targeted Delivery

LyP-1's unique and validated tropism for tumor lymphatics, confirmed through both its original discovery [3] and comparative studies against blood vessel-homing peptides such as RMS-II and CGKRK [4], makes it the essential targeting ligand for drug delivery systems designed to treat or image lymphatic metastatic spread, a niche that cannot be addressed by integrin-targeting (RGD) or neovasculature-targeting (F3, CGKRK) peptides.

Radiolabeled Tumor Imaging & Theranostics

The successful radiolabeling of LyP-1 with ¹³¹I (labeling efficiency 80% ± 5%, radiochemical purity 96%, stability 92% after 24 h in human serum at 37°C) and its demonstrated tumor-specific accumulation in MDA-MB-435 xenografts [5] position LyP-1 as a viable peptide scaffold for developing SPECT/PET imaging tracers and radiotheranostic agents for breast carcinoma and potentially other p32-expressing malignancies.

Application
Selection Property
Validation Focus
Targeted gene delivery vector studies
p32-mediated transduction profile
Cell-type transduction efficiency review
Tumor-targeted nanoparticle studies
Ligand-dependent tumor accumulation
In vivo biodistribution endpoint review
Lymphatic metastasis research models
Lymphatic vessel homing specificity
Compartment-specific tropism endpoints
Radiolabeled tumor imaging research
p32-dependent tumor accumulation
Imaging-tracer biodistribution review

Technical Documentation Hub

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56 linked technical documents
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